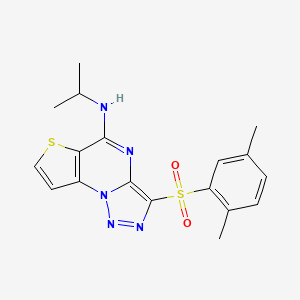

6-metoxi-N-(3-sulfopropil)quinolinio

Descripción general

Descripción

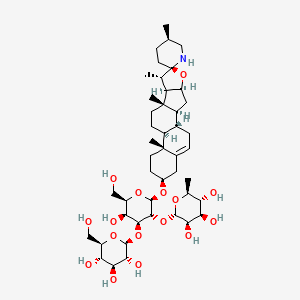

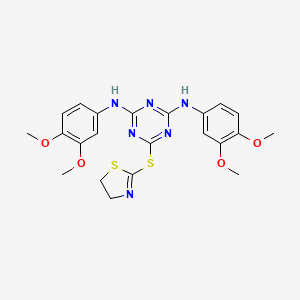

6-Metoxi-N-(3-sulfopropil)quinolinio (SPQ) es un compuesto fluorescente ampliamente utilizado como indicador de iones cloruro. Es un derivado del quinolinio y es conocido por su alta sensibilidad y especificidad en la detección de iones cloruro. SPQ es particularmente valioso en la investigación biológica y química debido a su capacidad para medir las concentraciones intracelulares de cloruro sin interferencias significativas de otros iones fisiológicos .

Aplicaciones Científicas De Investigación

6-Metoxi-N-(3-sulfopropil)quinolinio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como indicador fluorescente para iones cloruro en varios análisis químicos.

Biología: Se emplea en estudios de transporte de iones cloruro y mediciones de la concentración intracelular de cloruro.

Medicina: Se utiliza en investigaciones relacionadas con la fibrosis quística y otras enfermedades que involucran el transporte de iones cloruro.

Industria: Se aplica en el desarrollo de sensores y dispositivos analíticos para la detección de iones cloruro.

Mecanismo De Acción

El mecanismo de acción de 6-Metoxi-N-(3-sulfopropil)quinolinio implica su interacción con iones cloruro. La fluorescencia del compuesto se apaga en presencia de iones cloruro a través de un proceso conocido como extinción por colisión. Esta extinción se produce debido a la interacción transitoria entre el estado excitado del fluoróforo y el ion cloruro, lo que lleva a una disminución de la intensidad de fluorescencia. Esta propiedad permite que SPQ se utilice como un indicador sensible y específico para iones cloruro .

Análisis Bioquímico

Biochemical Properties

6-methoxy-N-(3-sulfopropyl)quinolinium plays a significant role in biochemical reactions, primarily as a chloride indicator. It interacts with chloride ions through diffusion-limited collisional quenching, where the presence of chloride ions reduces the fluorescence intensity of the compound . This interaction is highly specific, allowing researchers to measure chloride concentrations accurately. Additionally, 6-methoxy-N-(3-sulfopropyl)quinolinium can be used in conjunction with various enzymes and proteins involved in ion transport and cellular signaling pathways, providing insights into the dynamics of these processes .

Cellular Effects

6-methoxy-N-(3-sulfopropyl)quinolinium influences various cellular processes by acting as a chloride ion indicator. It is used to study cell viability, proliferation, and function by detecting changes in chloride ion concentrations within cells . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the ionic environment of the cell. For example, changes in chloride ion concentrations can impact the activity of chloride channels and transporters, which in turn can influence cellular homeostasis and signaling .

Molecular Mechanism

The mechanism of action of 6-methoxy-N-(3-sulfopropyl)quinolinium involves its ability to bind with chloride ions and undergo fluorescence quenching. This process is diffusion-limited, meaning that the quenching occurs when chloride ions collide with the fluorescent dye . The binding interaction between 6-methoxy-N-(3-sulfopropyl)quinolinium and chloride ions is highly specific, allowing for precise measurements of chloride concentrations. Additionally, this compound can influence enzyme activity by altering the ionic environment, which can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-methoxy-N-(3-sulfopropyl)quinolinium can change over time. The stability of the compound is crucial for accurate measurements, and it is typically stored at room temperature and protected from light to maintain its integrity . Over time, the fluorescence intensity of 6-methoxy-N-(3-sulfopropyl)quinolinium may decrease due to degradation, which can affect its ability to detect chloride ions accurately. Long-term studies have shown that the compound remains effective for at least one year when stored properly .

Dosage Effects in Animal Models

The effects of 6-methoxy-N-(3-sulfopropyl)quinolinium can vary with different dosages in animal models. At low doses, the compound effectively detects chloride ions without causing significant toxicity or adverse effects . At higher doses, there may be threshold effects where the compound’s fluorescence quenching ability is saturated, leading to less accurate measurements. Additionally, high doses of 6-methoxy-N-(3-sulfopropyl)quinolinium may cause toxic effects, impacting cellular function and overall health of the animal .

Metabolic Pathways

6-methoxy-N-(3-sulfopropyl)quinolinium is involved in metabolic pathways related to ion transport and cellular homeostasis. It interacts with enzymes and cofactors that regulate chloride ion concentrations within cells . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the metabolic state of the cell. By monitoring changes in chloride ion concentrations, researchers can study the impact of 6-methoxy-N-(3-sulfopropyl)quinolinium on cellular metabolism and identify potential metabolic dysregulation .

Transport and Distribution

Within cells and tissues, 6-methoxy-N-(3-sulfopropyl)quinolinium is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas with high chloride ion concentrations . The transport and distribution of 6-methoxy-N-(3-sulfopropyl)quinolinium are crucial for its effectiveness as a chloride indicator, as they ensure that the compound reaches the target sites where chloride ions are present .

Subcellular Localization

The subcellular localization of 6-methoxy-N-(3-sulfopropyl)quinolinium is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function as a chloride indicator . By targeting specific subcellular regions, 6-methoxy-N-(3-sulfopropyl)quinolinium can provide detailed information on chloride ion concentrations within different cellular compartments, aiding in the study of cellular ion homeostasis and signaling .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

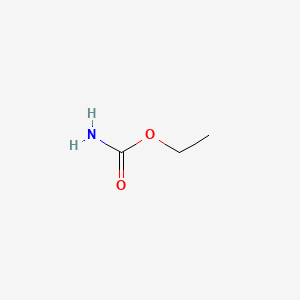

La síntesis de 6-Metoxi-N-(3-sulfopropil)quinolinio generalmente implica la reacción de 6-metoxiquinolina con 1,3-propanosultona en condiciones básicas. La reacción procede de la siguiente manera:

Materiales de partida: 6-metoxiquinolina y 1,3-propanosultona.

Condiciones de reacción: La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o hidróxido de potasio.

Procedimiento: La 6-metoxiquinolina se disuelve en un disolvente adecuado y se añade lentamente 1,3-propanosultona. La mezcla se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción esté completa.

Purificación: El producto se purifica por recristalización o cromatografía para obtener this compound puro.

Métodos de Producción Industrial

La producción industrial de SPQ sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Se utilizan grandes cantidades de materiales de partida y la reacción se escala en reactores industriales.

Optimización: Las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

6-Metoxi-N-(3-sulfopropil)quinolinio sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: SPQ se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados del quinolinio.

Reducción: Las reacciones de reducción pueden convertir SPQ en sus formas reducidas correspondientes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden emplear varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo:

Oxidación: Derivados de quinolinio oxidados.

Reducción: Formas reducidas de SPQ.

Sustitución: Compuestos de quinolinio sustituidos con diferentes grupos funcionales.

Comparación Con Compuestos Similares

6-Metoxi-N-(3-sulfopropil)quinolinio se compara con otros compuestos similares como:

6-Metoxi-N-etilquinolinio (MEQ): Otro indicador de cloruro fluorescente con diferentes propiedades espectrales.

Bromuro de N-(Etoxicarbonilmetil)-6-metoxiquinolinio (MQAE): Un indicador de cloruro con mayor sensibilidad en ciertas condiciones.

Lucigenina: Un compuesto fluorescente utilizado para detectar iones cloruro pero con diferentes mecanismos de extinción.

Singularidad

SPQ es único debido a su alta sensibilidad y especificidad para los iones cloruro, la mínima interferencia de otros iones fisiológicos y su capacidad para medir con precisión las concentraciones intracelulares de cloruro .

Propiedades

IUPAC Name |

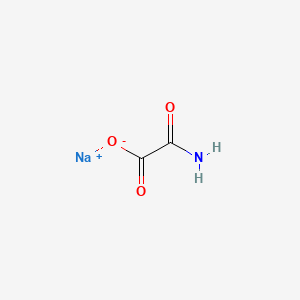

3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDGOJFPFMINBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347145 | |

| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83907-40-8 | |

| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083907408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83907-40-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.